molecular formula C20H31N5O2 B2734856 9-cyclohexyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 850236-24-7

9-cyclohexyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2734856
M. Wt: 373.501
InChI Key: QTRMUOJXZICVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-cyclohexyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H31N5O2 and its molecular weight is 373.501. The purity is usually 95%.
BenchChem offers high-quality 9-cyclohexyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-cyclohexyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

A study by Simo, Rybár, and Alföldi (2000) delves into the synthesis of a series of pyrimido[1,2,3-cd]purine-8,10-dione derivatives, emphasizing the cycloaddition reactions to create diverse compounds with potential biological activities. This research demonstrates the versatility of the purine-pyrimidine backbone for creating novel compounds through chemical modifications (Simo, Rybár, & Alföldi, 2000).

Another investigation by Rahat, Bergmann, and Tamir (1974) explores the ionization and methylation reactions of purine-6,8-diones, providing insights into the chemical behavior and modification possibilities of purine derivatives. This study lays the groundwork for understanding the reactivity and potential for further derivatization of compounds similar to "9-cyclohexyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" (Rahat, Bergmann, & Tamir, 1974).

Structural Analysis and Complex Formation

Research on the crystal structure of purine-pyrimidine hydrogen-bonded complexes by Sobell (1966) sheds light on the potential for base pairing and complex formation of purine derivatives, which is crucial for understanding their interactions at the molecular level. This study suggests that derivatives of "9-cyclohexyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" might form specific interactions based on their purine-pyrimidine structure (Sobell, 1966).

Potential Biological Implications

Coburn and Taylor (1982) discuss mesoionic purinone analogs, which are structurally related to purine-2,8-dione derivatives. This research is indicative of the synthetic flexibility and biological relevance of purine derivatives, potentially including "9-cyclohexyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" (Coburn & Taylor, 1982).

properties

IUPAC Name

9-cyclohexyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O2/c1-14(2)10-13-25-18(26)16-17(22(3)20(25)27)21-19-23(11-7-12-24(16)19)15-8-5-4-6-9-15/h14-15H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRMUOJXZICVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(N=C3N2CCCN3C4CCCCC4)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-cyclohexyl-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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